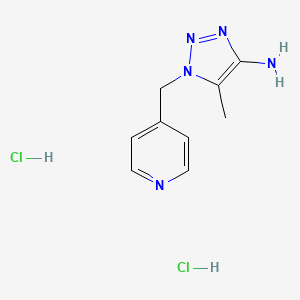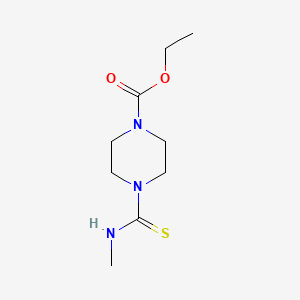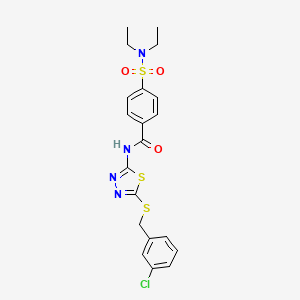
3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches for azetidine derivatives often involve multicomponent coupling reactions or transformations of precursor compounds. For example, a transition-metal-free three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA) has been reported to furnish N-aryl β-amino alcohol derivatives, a process that can also yield N-aryl γ-amino alcohol derivatives when azetidines are used (Roy, Baviskar, & Biju, 2015). Another approach involves the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines starting from ethyl 4,4,4-trifluoroacetoacetate, highlighting the versatility of azetidine synthesis methods (Kenis et al., 2012).
Molecular Structure Analysis
The molecular structure of azetidine derivatives is closely examined to understand their reactivity and potential applications. Azetidine-2-carboxylic acid (Aze) analogs, for instance, possess heteroatomic side chains that are synthesized by modifying precursors, showcasing the structural diversity achievable with azetidine scaffolds (Sajjadi & Lubell, 2008).
Chemical Reactions and Properties
Azetidines and aziridines engage in various chemical reactions that alter their structure and function. The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through Fe-catalyzed thiol alkylation is one example, highlighting the chemical reactivity of azetidine derivatives (Dubois et al., 2019).
Physical Properties Analysis
The physical properties of azetidine and aziridine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Studies like those on the synthesis and reactivity of 1-alkyl-2-(trifluoromethyl)azetidines provide insight into the physical characteristics that impact their use in further chemical synthesis and applications (Kenis et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and electrophiles, steric effects, and electronic properties, define the applications of azetidine and aziridine derivatives in synthetic chemistry. For instance, the regiospecific ring opening of azetidinium intermediates demonstrates the nuanced chemical behavior of these compounds (Kenis et al., 2012).
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, present environmental concerns regarding their persistence and toxic profiles. Research in this area focuses on understanding the environmental fate, biodegradation pathways, and potential for microbial degradation of polyfluoroalkyl and perfluoroalkyl chemicals, which may share some chemical similarities with "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" related to their fluorine content (Liu & Avendaño, 2013).
DNA Methyltransferase Inhibitors
Research into DNA methyltransferase inhibitors examines compounds that can inhibit hypermethylation, a key process in the regulation of gene expression and potentially relevant to cancer treatment. While not directly related to "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid," understanding the impact of chemical compounds on DNA methylation could provide insights into the broader implications of chemical interactions with biological systems (Goffin & Eisenhauer, 2002).
Environmental Impact of Perfluoroalkyl Acids
Studies on the environmental impact of perfluoroalkyl acids, including their developmental toxicity, are crucial for assessing the risk associated with these persistent chemicals. Insights into their environmental fate, biodegradability, and toxic effects are relevant for understanding the broader implications of fluorinated compounds on health and the environment (Lau, Butenhoff, & Rogers, 2004).
Use of Trifluoromethanesulfonic Acid in Organic Synthesis
Research into the use of trifluoromethanesulfonic acid in organic synthesis, including its role in promoting reactions and synthesizing new organic compounds, may provide a framework for understanding the chemical reactivity and potential applications of "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" in synthetic chemistry (Kazakova & Vasilyev, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFILUQKRTYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)




![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)